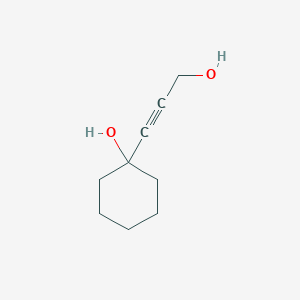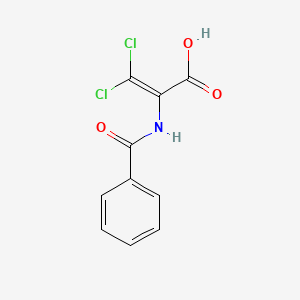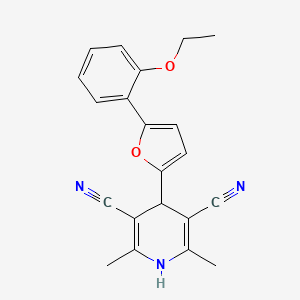![molecular formula C12H12O3 B11948592 12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione CAS No. 3642-06-6](/img/structure/B11948592.png)
12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Oxatricyclo[44301,6]trideca-3,8-diene-11,13-dione is a complex organic compound with the molecular formula C12H12O3 It is characterized by its unique tricyclic structure, which includes an oxygen atom and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. For example, the synthesis might begin with a diene and a suitable dienophile in a Diels-Alder reaction, followed by oxidation and cyclization steps to form the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for 12-Oxatricyclo[443This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds into single bonds, altering the compound’s structure and reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols .
Scientific Research Applications
12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione exerts its effects depends on its interactions with molecular targets. These interactions often involve binding to specific enzymes or receptors, altering their activity and triggering downstream effects. The compound’s tricyclic structure allows it to fit into unique binding sites, making it a valuable tool for studying molecular pathways .
Comparison with Similar Compounds
Similar Compounds
12-Azatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione: Similar structure but contains a nitrogen atom instead of an oxygen atom.
3,4,8,9-Tetramethyl-12-oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione: Contains additional methyl groups, altering its chemical properties.
Uniqueness
12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione is unique due to its specific tricyclic structure with an oxygen atom, which imparts distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
3642-06-6 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
12-oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione |
InChI |
InChI=1S/C12H12O3/c13-9-11-5-1-2-6-12(11,10(14)15-9)8-4-3-7-11/h1-4H,5-8H2 |
InChI Key |
AVUXPNMUBVSYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC23C1(CC=CC2)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)
![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B11948513.png)



![4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)

![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)

![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)

![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)


